Lacto-N-difucohexaose II

Glycobiology Blood Group Antigens Serology

Lacto-N-difucohexaose II (LNDFH II) is the non-substitutable Lewis a (Lea) blood group antigen standard. Its unique α1-4 fucosylation on subterminal GlcNAc and α1-3 fucosylation on reducing terminal Glc confers Lea specificity absent in LNDFH I, 2'-FL, or 3-FL. Unlike isomer LNDFH I, only LNDFH II inhibits Lea hemagglutination, making it essential for CA19-9 cancer biomarker research, H. pylori adhesion studies, and non-secretor milk formulation. Recent metabolic engineering advances enable production at 18.062 g/L, ensuring scalable, cost-effective supply for infant formula fortification and clinical trials requiring authentic Lewis a epitope presentation. Procure the only HMO standard that guarantees Lea-specific assay reproducibility.

Molecular Formula C38H65NO29
Molecular Weight 999.9 g/mol
CAS No. 62258-12-2
Cat. No. B164729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLacto-N-difucohexaose II
CAS62258-12-2
SynonymsGalβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc
Molecular FormulaC38H65NO29
Molecular Weight999.9 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)OC5C(C(C(C(O5)C)O)O)O)CO)O)CO)O)O)O
InChIInChI=1S/C38H65NO29/c1-9-18(48)22(52)25(55)35(59-9)64-29(12(46)4-40)30(13(47)5-41)65-38-28(58)33(21(51)15(7-43)62-38)68-34-17(39-11(3)45)32(67-37-27(57)24(54)20(50)14(6-42)61-37)31(16(8-44)63-34)66-36-26(56)23(53)19(49)10(2)60-36/h4,9-10,12-38,41-44,46-58H,5-8H2,1-3H3,(H,39,45)/t9-,10-,12-,13+,14+,15+,16+,17+,18+,19+,20-,21-,22+,23+,24-,25-,26-,27+,28+,29+,30+,31+,32+,33-,34-,35-,36-,37-,38-/m0/s1
InChIKeyQNSWVQWPVUZACH-XCVMNONQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lacto-N-difucohexaose II (CAS 62258-12-2): A Structurally Defined Human Milk Oligosaccharide for Research and Industrial Procurement


Lacto-N-difucohexaose II (LNDFH II), also known as Lewis a hexaose, is a di-fucosylated neutral human milk oligosaccharide (HMO) with the structure Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc . It was first isolated and crystallized from human milk in 1960 and characterized as a serologically active Lewis a (Lea) factor [1]. As a member of the fucosylated HMO family, LNDFH II is one of over 200 structurally distinct oligosaccharides identified in human milk, with a molecular weight of 999.91 g/mol and the formula C38H65NO29 [2]. Its biological significance stems from its role in infant health and its potential as a functional ingredient in nutritional and pharmaceutical applications.

Why Fucosylated HMO Analogs Cannot Substitute for Lacto-N-difucohexaose II in Research and Formulation


Substituting LNDFH II with other fucosylated HMOs—even its direct isomer LNDFH I—compromises experimental reproducibility and functional outcomes. LNDFH II's unique Lewis a (Lea) blood group specificity is conferred by its precise α1-4 fucosylation on the subterminal GlcNAc and α1-3 fucosylation on the reducing terminal Glc, a configuration absent in LNDFH I, 2'-FL, 3-FL, or LNFP II [1]. This structural precision dictates its serological activity, pathogen adhesion inhibition, and gut microbiota interactions . Moreover, LNDFH II exhibits a distinct temporal abundance profile in human milk—increasing during the first 30 days of lactation, unlike 3-FL which rises continuously [2]. For applications requiring authentic Lewis a epitope presentation, non-secretor milk mimicry, or specific fucosidase substrate behavior, generic fucosylated HMOs are functionally non-equivalent.

Quantitative Differentiation Evidence for Lacto-N-difucohexaose II Against HMO Analogs


LNDFH II vs. LNDFH I: Distinct Serological Inhibition Profiles

Lacto-N-difucohexaose II (LNDFH II) is a strong inhibitor in the Lewis a (Lea) blood-group system, whereas its isomer Lacto-N-difucohexaose I (LNDFH I) is a weak inhibitor in the Lewis b (Leb) system and LNDFH II is completely inactive in Leb [1].

Glycobiology Blood Group Antigens Serology

Biosynthesis Titer: LNDFH II Production Now Exceeds 18 g/L, Enabling Scalable Procurement

The highest reported fed-batch titer for LNDFH II biosynthesis in engineered E. coli is 18.062 g/L with a productivity of 0.301 g/L·h [1], representing a 19.4-fold increase over the 0.93 g/L titer reported just two years earlier [2]. This titer exceeds those reported for several other complex HMOs produced in E. coli, including LNT (reported up to 31.8 g/L but as a simpler tetraose) and LNnT (up to 16.7 g/L), and is 33-fold higher than the initial LNDFH II titer of 0.547 g/L [1].

Metabolic Engineering Biomanufacturing HMO Production

Temporal Lactation Dynamics: LNDFH II Peaks at 30 Days, Distinct from 3-FL and 2'-FL

In Japanese women, LNDFH II (measured as LNFP II + LNDFH II) steadily increased during the first 30 days of lactation and then declined, whereas 3-fucosyllactose (3-FL) increased steadily throughout the entire 100-day study period [1]. In Chinese cohorts, LNDFH II concentrations in Se+Le+ genotype mothers were higher than in other genotypes, while 18 other oligosaccharides were lower [2]. In rural central China, LNDFH II concentration increased gradually over the 12-month lactation period, contrasting with most other HMOs which decreased [3].

Human Milk Composition Infant Nutrition Lactation Biology

Chromatographic Resolution: Baseline Separation of LNDFH II from Its Isomer LNDFH I

Capillary electrophoresis (CE) with N-quaternized benzylamine derivatization achieves baseline resolution of the two hexasaccharide isomers LNDFH I and LNDFH II using an ammonium acetate buffer [1]. Reversed-phase HPLC after anthranilic acid derivatization also successfully separates LNDFH I and LNDFH II, with detection limits of 1-10 ng/L and quantification limits of 2-30 ng/L [2]. This analytical distinction is essential for purity assessment and quantitative profiling in complex mixtures.

Analytical Chemistry HMO Profiling Quality Control

Genetic Determinants: LNDFH II is a Signature Oligosaccharide in Non-Secretor Milk

Human milk from non-secretor (Se-) mothers is characterized by high levels of LNFP II and LNDFH II, whereas secretor (Se+) milk is dominated by 2'-FL and LNFP I [1]. In a Chinese cohort, LNDFH II concentrations were higher in Se+Le+ genotype mothers compared to other genotypes, while 18 other oligosaccharides were lower [2]. In rural central China, LNDFH II was a predominant oligosaccharide in milk groups III and IV (non-secretor phenotypes), while 2'-FL dominated in groups I and II (secretor phenotypes) [3].

Milk Glycomics Secretor Status Infant Nutrition

Procurement-Driven Application Scenarios for Lacto-N-difucohexaose II


Lewis a Blood Group Antigen Research and Diagnostic Standard

LNDFH II is the definitive serological standard for Lewis a (Lea) antigen research. As demonstrated by direct hemagglutination inhibition assays, LNDFH II strongly inhibits the Lea blood-group system, while its isomer LNDFH I is inactive in Lea and instead weakly inhibits Leb [1]. Researchers investigating Lea-mediated cell adhesion, cancer biomarker expression (e.g., CA19-9), or Helicobacter pylori binding mechanisms require LNDFH II as an authentic positive control and inhibitor. Substitution with LNDFH I or other fucosylated HMOs will yield false-negative results in Lea-specific assays.

High-Titer Biomanufacturing for Infant Formula and Therapeutic Development

Recent advances in metabolic engineering have enabled LNDFH II production at 18.062 g/L in fed-batch fermentation, a 19.4-fold improvement over 2022 titers [1]. This scalability supports cost-effective procurement for large-volume applications, including infant formula fortification (mimicking non-secretor milk profiles where LNDFH II is predominant [2]) and clinical trials investigating LNDFH II's role in pathogen adhesion inhibition . The established E. coli production platform [3] ensures supply chain reliability and batch-to-batch consistency essential for regulatory submissions.

Analytical Reference Standard for HMO Profiling and Quality Control

LNDFH II is a critical reference standard for quantitative HMO analysis in human milk, infant formula, and biological samples. Validated HPLC and CE methods achieve baseline resolution of LNDFH II from its isomer LNDFH I, with detection limits of 1-10 ng/L [1]. Procuring high-purity LNDFH II (≥95% by HPLC/NMR [2]) enables accurate quantification, method validation, and quality control in both research and industrial settings. This is essential for verifying HMO composition in formulated products and for longitudinal cohort studies tracking LNDFH II abundance.

Non-Secretor Milk Mimicry in Specialized Infant Nutrition

Approximately 20% of mothers are non-secretors (Se-), and their milk is characterized by high LNDFH II and LNFP II levels, contrasting with the 2'-FL-dominant secretor milk [1]. To develop infant formulas that replicate the full diversity of human milk types, formulators must include LNDFH II. Recent Chinese cohort data confirm LNDFH II is a defining oligosaccharide in specific milk groups [2]. Procuring LNDFH II enables the creation of stage-specific, genotype-mimetic nutritional products that may confer distinct immunological and prebiotic benefits associated with non-secretor milk.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lacto-N-difucohexaose II

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.